molecular formula C14H18N2O2 B4796053 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide

2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide

Cat. No.: B4796053
M. Wt: 246.30 g/mol
InChI Key: VGDJMPMBBXYBCZ-VEJZVKIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide, also known as HPPD, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. HPPD is a hydrazide derivative, which means that it contains a hydrazine functional group (-NH-NH2) and a carbonyl group (C=O) in its structure. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide is not fully understood, but it is thought to involve the formation of a Schiff base intermediate between the carbonyl group of this compound and the amino acid residues of the target molecule. This intermediate then undergoes a series of reactions, resulting in the formation of a stable adduct between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide in scientific research is its strong fluorescence properties, which make it a useful tool for imaging and tracking biological molecules. However, there are also some limitations to its use, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biological molecules. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its use as a treatment for neurodegenerative disorders. Overall, the unique properties of this compound make it a promising candidate for further scientific research.

Scientific Research Applications

2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. This compound has been found to exhibit strong fluorescence properties, which make it a useful tool for imaging and tracking these molecules in cells and tissues.

Properties

IUPAC Name

(2Z,4E)-2-(3-hydroxypropyl)-5-phenylpenta-2,4-dienehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-16-14(18)13(10-5-11-17)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,17H,5,10-11,15H2,(H,16,18)/b8-4+,13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDJMPMBBXYBCZ-VEJZVKIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(CCCO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/CCCO)\C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide
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2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide
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2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide
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2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide
Reactant of Route 5
2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide
Reactant of Route 6
2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.